

The Thermochemistry of 2,3-Dimethyl-2-butanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethyl-2-butanol

Cat. No.: B1346969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-butanol, a tertiary hexyl alcohol with the chemical formula $C_6H_{14}O$, serves as a valuable intermediate in various chemical syntheses, including applications in fragrance and pharmaceutical development.^[1] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the prediction of reaction outcomes. This in-depth technical guide provides a comprehensive overview of the key thermochemical parameters of **2,3-dimethyl-2-butanol**, detailing both experimental and computational methodologies for their determination.

Core Thermochemical Properties

The thermochemical behavior of a compound is fundamentally described by several key parameters, including its enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, and heat capacity. These values provide insight into the molecule's stability and the energy changes associated with its chemical and physical transformations.

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For **2,3-**

dimethyl-2-butanol, the standard enthalpy of formation has been determined for both the liquid and gaseous phases.

- Liquid Phase ($\Delta_f H^\circ_{\text{liquid}}$): -411.0 ± 1.5 kJ/mol[1]
- Gas Phase ($\Delta_f H^\circ_{\text{gas}}$): -357.0 ± 0.59 kJ/mol

The difference between the liquid and gas phase enthalpies of formation is directly related to the enthalpy of vaporization.

Enthalpy of Vaporization

The enthalpy of vaporization ($\Delta_{\text{vap}} H$) is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature. For **2,3-dimethyl-2-butanol**, the enthalpy of vaporization is reported to be in the range of 48.8 to 49.1 kJ/mol.[2]

Heat Capacity

The heat capacity (C_p) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin). The ideal gas heat capacity of **2,3-dimethyl-2-butanol** has been reported at various temperatures.

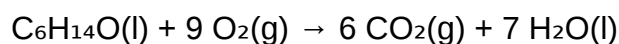
Temperature (K)	Ideal Gas Heat Capacity (C_p) (J/mol·K)
425.19	210.06
600.02	267.98

Table 1: Ideal Gas Heat Capacity of **2,3-Dimethyl-2-butanol** at Different Temperatures.

Enthalpy of Combustion: A Calculated Approach

While direct experimental values for the standard enthalpy of combustion ($\Delta_c H^\circ$) of **2,3-dimethyl-2-butanol** are not readily available in the searched literature, it can be reliably calculated using its standard enthalpy of formation and the known standard enthalpies of formation of the combustion products: carbon dioxide (CO_2) and liquid water (H_2O).

The balanced combustion reaction for **2,3-dimethyl-2-butanol** is:



The standard enthalpy of combustion can be calculated using Hess's Law:

$$\Delta_c H^\circ = \sum n \Delta_f H^\circ(\text{products}) - \sum m \Delta_f H^\circ(\text{reactants})$$

Where:

- n and m are the stoichiometric coefficients of the products and reactants, respectively.
- $\Delta_f H^\circ(\text{CO}_2(\text{g})) = -393.5 \text{ kJ/mol}$
- $\Delta_f H^\circ(\text{H}_2\text{O}(\text{l})) = -285.8 \text{ kJ/mol}$
- $\Delta_f H^\circ(\text{C}_6\text{H}_{14}\text{O}(\text{l})) = -411.0 \text{ kJ/mol}$ [\[1\]](#)
- $\Delta_f H^\circ(\text{O}_2(\text{g})) = 0 \text{ kJ/mol}$ (by definition for an element in its standard state)

Calculation: $\Delta_c H^\circ = [6 * (-393.5 \text{ kJ/mol}) + 7 * (-285.8 \text{ kJ/mol})] - [1 * (-411.0 \text{ kJ/mol}) + 9 * (0 \text{ kJ/mol})]$
 $\Delta_c H^\circ = [-2361 \text{ kJ/mol} - 2000.6 \text{ kJ/mol}] - [-411.0 \text{ kJ/mol}]$
 $\Delta_c H^\circ = -4361.6 \text{ kJ/mol} + 411.0 \text{ kJ/mol}$
 $\Delta_c H^\circ = -3950.6 \text{ kJ/mol}$

This calculated value provides a robust estimate of the energy released during the complete combustion of **2,3-dimethyl-2-butanol**.

Methodologies for Thermochemical Analysis

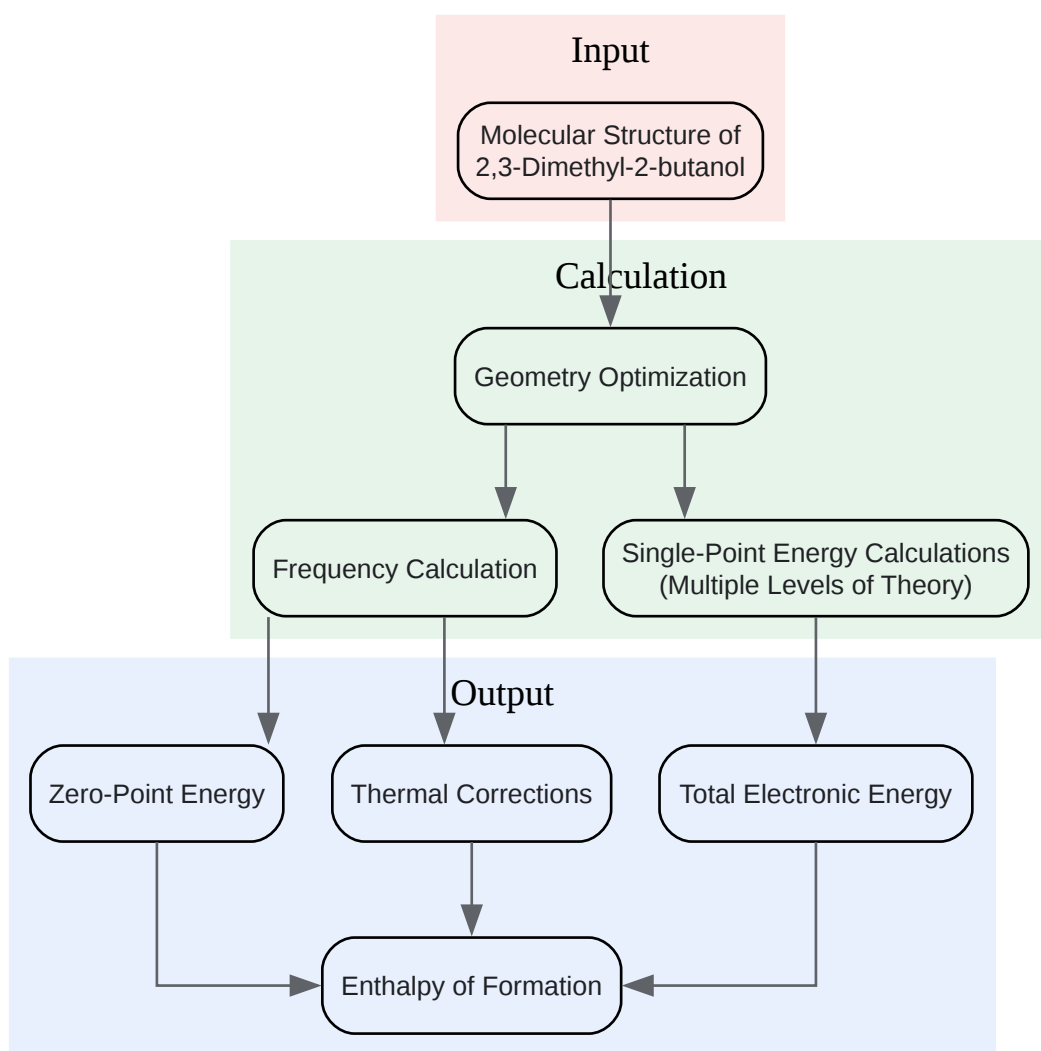
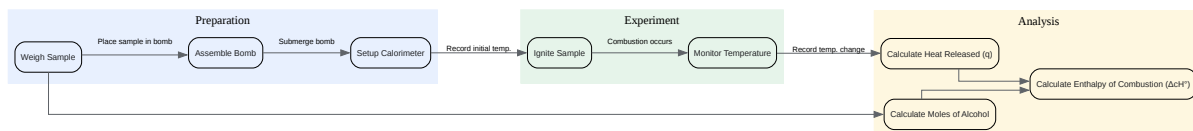
The determination of thermochemical properties relies on a combination of experimental techniques and computational methods.

Experimental Protocols: Bomb Calorimetry

The standard enthalpy of combustion of liquid organic compounds is typically determined using a bomb calorimeter. This technique measures the heat released during a constant-volume combustion reaction.

Protocol for Bomb Calorimetry of **2,3-Dimethyl-2-butanol**:

- **Sample Preparation:** A precisely weighed sample of high-purity **2,3-dimethyl-2-butanol** is placed in a crucible inside the bomb calorimeter.
- **Bomb Assembly:** The crucible is placed in the bomb, and a fuse wire is positioned to ignite the sample. The bomb is then sealed and pressurized with excess pure oxygen.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is predetermined through the combustion of a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of **2,3-dimethyl-2-butanol** is then calculated from the temperature rise of the water and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions.
- **Enthalpy Calculation:** The molar enthalpy of combustion is calculated from the heat released and the number of moles of the alcohol combusted.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 2. marxify.pages.dev [marxify.pages.dev]
- To cite this document: BenchChem. [The Thermochemistry of 2,3-Dimethyl-2-butanol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346969#thermochemistry-of-2-3-dimethyl-2-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com